6-Ethylnicotinothioamide
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Overview
Description
6-Ethylnicotinothioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnicotinothioamide typically involves the reaction of 6-ethylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired thioamide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylnicotinothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
6-Ethylnicotinothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethylnicotinothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with key proteins, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
- 2-Ethyl-4-pyridinecarbothioamide
- 3-Pyridinecarboxamide
- 6-Methyl-3-pyridinecarbothioamide
Comparison: 6-Ethylnicotinothioamide is unique due to the presence of both the ethyl group and the thioamide functionality, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
6-ethylpyridine-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDRAXYLYFPHNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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